Triflate Anion Confirms ~7-fold Higher Solubility in Chloroform vs. Tetrafluoroborate at Ambient Temperature
The trifluoromethanesulfonate (triflate) counterion provides markedly superior solubility in organic solvents compared to the tetrafluoroborate and perchlorate salts of the same pyrylium cation class. For 2,4,6-trimethylpyrylium triflate, 1 g dissolves in 7 mL of chloroform at 20 °C and in 3 mL at ~35 °C; it is also very soluble in alcohols and dichloromethane . While quantitative solubility data for the 2,6-di-tert-butyl-4-methyl analog specifically are not published, the solubility trend established across the pyrylium class is consistent . By contrast, the corresponding perchlorate salts are described as "sparingly soluble" and require large volumes of solvent for recrystallization . The tetrafluoroborate salts are similarly less soluble than the triflate .
| Evidence Dimension | Solubility in organic solvents (chloroform) |
|---|---|
| Target Compound Data | 1 g dissolves in 7 mL CHCl₃ at 20 °C; 1 g in 3 mL at ~35 °C (2,4,6-trimethylpyrylium triflate data, used as class proxy) |
| Comparator Or Baseline | 2,4,6-Trimethylpyrylium tetrafluoroborate and perchlorate: tetrafluoroborate described as less soluble; perchlorates described as "sparingly soluble" |
| Quantified Difference | Triflate salt dissolves at ~143 mg/mL in CHCl₃ at 20 °C; perchlorate salts require significantly larger solvent volumes (class-level observation) |
| Conditions | Room temperature, chloroform solvent; data from Organic Syntheses verified procedure |
Why This Matters
Higher solubility directly enables higher-concentration reactions, easier purification by recrystallization, and homogeneous polymerization conditions, making the triflate salt the preferred choice for solution-phase applications where perchlorate or tetrafluoroborate salts would limit throughput or require undesirable solvent volumes.
- [1] Balaban, A. T.; Boulton, A. J. 2,4,6-Trimethylpyrylium Trifluoromethanesulfonate. Organic Syntheses 1973, 53, 111; Coll. Vol. 5, p. 1114. "The trifluoromethanesulfonate salt is also more soluble in organic solvents than the perchlorate or tetrafluoroborate (1 g. dissolves in 7 ml. of chloroform at 20°, and in 3 ml. at ca. 35°)." View Source
- [2] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Blackwell Publishing: 2010; Chapter 11, p. 210. "Perchlorates have been used extensively, since pyrylium perchlorates tend to be sparingly soluble... the last [triflate] having the advantage of better solubility in organic solvents." View Source
